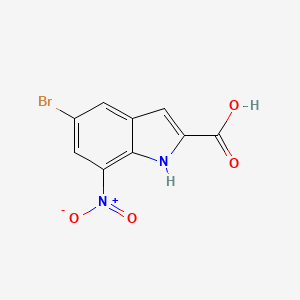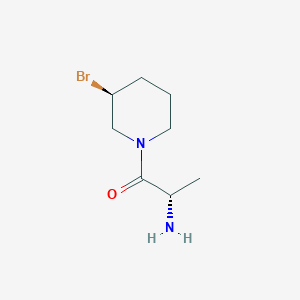![molecular formula C8H7N3O B11757464 8-Methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11757464.png)
8-Methylbenzo[d][1,2,3]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylbenzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that belongs to the benzotriazinone family This compound is characterized by a triazine ring fused with a benzene ring and a methyl group attached to the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylbenzo[d][1,2,3]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-methylbenzoic acid with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate then undergoes cyclization to yield the desired triazine compound .
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques. These methods utilize acyclic aryl triazine precursors that undergo photocyclization upon exposure to violet light (420 nm). This approach offers high yields and scalability, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-Methylbenzo[d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazine ring to a dihydrotriazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: N-oxides.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the reagents used.
Scientific Research Applications
8-Methylbenzo[d][1,2,3]triazin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 8-Methylbenzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: Lacks the methyl group at the eighth position.
8-Methyl-1,2,4-triazolo[4,3-b]pyridazine: Similar triazine ring structure but with different substituents.
Uniqueness: 8-Methylbenzo[d][1,2,3]triazin-4(3H)-one is unique due to the presence of the methyl group at the eighth position, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs .
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
8-methyl-3H-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C8H7N3O/c1-5-3-2-4-6-7(5)9-11-10-8(6)12/h2-4H,1H3,(H,9,10,12) |
InChI Key |
KHWNRNJSLWGLOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one](/img/structure/B11757390.png)

![2-Bromo-6-chlorodibenzo[b,d]furan](/img/structure/B11757395.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11757405.png)



![4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine](/img/structure/B11757433.png)


![1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11757457.png)
![5-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B11757463.png)
![3-[(Hydroxyimino)methyl]benzene-1,2-diol](/img/structure/B11757471.png)
